![molecular formula C11H19N3O2 B6340220 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate CAS No. 1221342-02-4](/img/structure/B6340220.png)
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is a synthetic organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
作用机制
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
As mentioned earlier, imidazole derivatives show a wide range of biological activities
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a range of conditions, but the specific influence of environmental factors would need to be studied further.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1H-imidazol-1-yl)propylamine and methyl 2-bromo-2-methylpropanoate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. A base such as triethylamine is often used to neutralize the hydrogen bromide formed during the reaction.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the imidazole ring to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Imidazole derivatives are known to inhibit enzymes like cytochrome P450, which are involved in drug metabolism. This makes it a candidate for developing new pharmaceuticals.
Medicine
In medicine, the compound’s imidazole ring is of interest due to its presence in many bioactive molecules. It is explored for its potential anti-inflammatory, antifungal, and anticancer properties. Research is ongoing to develop it into therapeutic agents for various diseases.
Industry
Industrially, this compound is used in the synthesis of polymers and as a ligand in coordination chemistry. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
Uniqueness
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate is unique due to its specific structure, which combines an imidazole ring with a methyl ester group. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
methyl 3-(3-imidazol-1-ylpropylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(11(15)16-2)8-12-4-3-6-14-7-5-13-9-14/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYIOWJZXPKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1C=CN=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
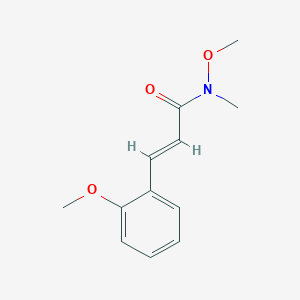
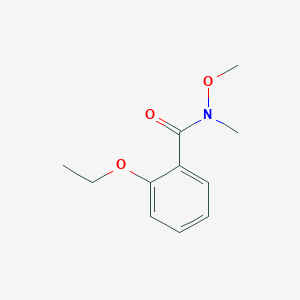
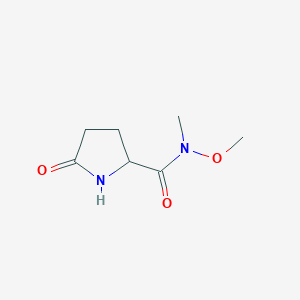
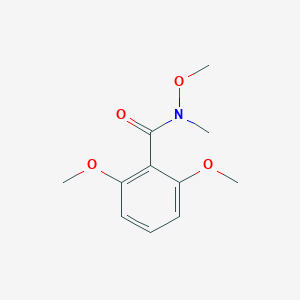
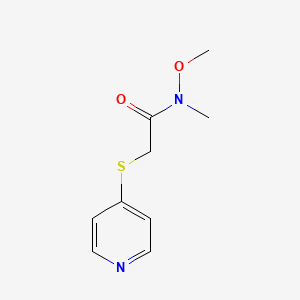
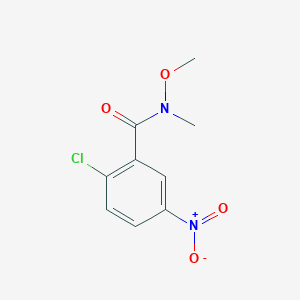
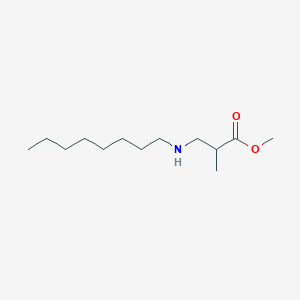
![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)
![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)
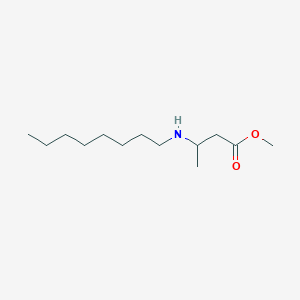
![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
